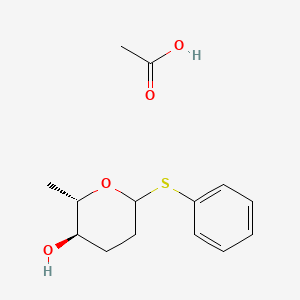
Acetic acid--(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is a complex organic compound that features both acetic acid and oxane (tetrahydropyran) moieties. The compound’s structure includes a phenylsulfanyl group, which is known for its potential biological activities. This compound is of interest in various fields such as organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) typically involves multiple steps, including the formation of the oxane ring and the introduction of the phenylsulfanyl group. Common synthetic routes may include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the oxane ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxane ring or the phenylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
Acetic acid derivatives: Compounds with similar acetic acid moieties.
Oxane derivatives: Compounds featuring the oxane ring structure.
Phenylsulfanyl compounds: Molecules containing the phenylsulfanyl group.
Uniqueness
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
200814-41-1 |
|---|---|
分子式 |
C14H20O4S |
分子量 |
284.37 g/mol |
IUPAC名 |
acetic acid;(2S,3R)-2-methyl-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C12H16O2S.C2H4O2/c1-9-11(13)7-8-12(14-9)15-10-5-3-2-4-6-10;1-2(3)4/h2-6,9,11-13H,7-8H2,1H3;1H3,(H,3,4)/t9-,11+,12?;/m0./s1 |
InChIキー |
UQSJIBXSKMJYDM-CCHRUULFSA-N |
異性体SMILES |
C[C@H]1[C@@H](CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
正規SMILES |
CC1C(CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
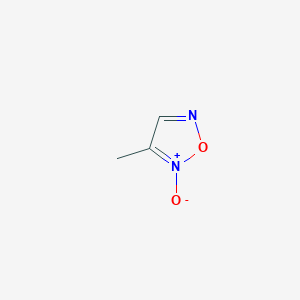
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
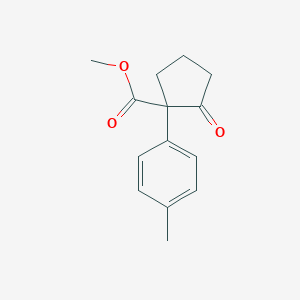
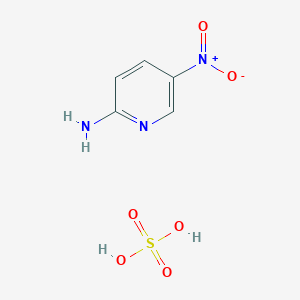
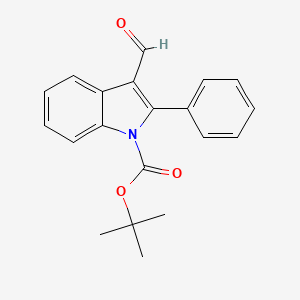

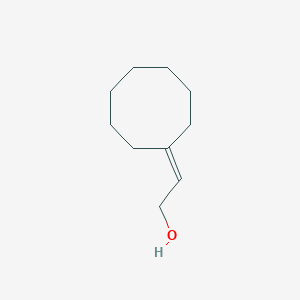
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
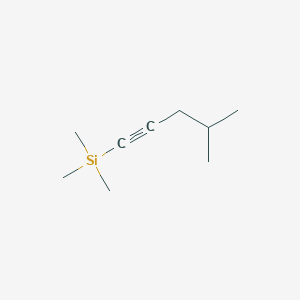
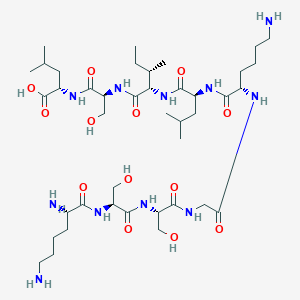
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)

![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
